molecular formula C10H8FNO4 B12988959 Methyl 4-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate

Methyl 4-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate

Cat. No.: B12988959
M. Wt: 225.17 g/mol
InChI Key: FZTCZXVWUCEGFH-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate is a heterocyclic compound that features a benzo[d]oxazole core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoro-3-methylbenzoic acid with ethyl chloroformate to form an intermediate, which is then cyclized using a base such as sodium hydride to yield the desired oxazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Methyl 4-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate
  • Methyl 4-methyl-2-oxo-3,4-dihydrodibenzo[b,d]furan-4a(2H)-carboxylate
  • Ethyl 6-methyl-2-oxo-4-(3-(2,4,5-trimethoxyphenyl)propyl)-2H-pyran-3-carboxylate

Uniqueness

Methyl 4-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H8FNO4

Molecular Weight

225.17 g/mol

IUPAC Name

methyl 4-fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate

InChI

InChI=1S/C10H8FNO4/c1-12-8-6(11)3-5(9(13)15-2)4-7(8)16-10(12)14/h3-4H,1-2H3

InChI Key

FZTCZXVWUCEGFH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2F)C(=O)OC)OC1=O

Origin of Product

United States

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